Although the provided abstracts do not contain specific details regarding the molecular structure analysis of N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide, it is structurally similar to other PPARδ antagonists. A related compound, 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been shown to bind covalently to Cys249 within the PPARδ binding pocket []. This interaction is likely shared by N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide due to the presence of the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, which is common to both molecules.
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide exerts its effects by antagonizing PPARδ []. This means it binds to the receptor and blocks its activation by endogenous ligands, thereby inhibiting the downstream effects of PPARδ signaling. In gene expression studies, N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide effectively antagonized the transcriptional activity of PPARδ and inhibited basal CPT1a gene transcription [].
N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide is a powerful tool for investigating the role of PPARδ in various biological processes []. Its high potency and selectivity for PPARδ make it an ideal candidate for pharmacological studies aimed at understanding the therapeutic potential of PPARδ modulation.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: